8-Ethoxymoxifloxacin

HPLC System Suitability Impurity Profiling

8-Ethoxymoxifloxacin, also catalogued under CAS 1029364-75-7 and UNII 7UM832365E, is a fluoroquinolone derivative that differs from the commercial antibiotic moxifloxacin by a single 8-position substitution: an ethoxy (–OCH₂CH₃) group replaces the methoxy (–OCH₃) group. It is officially recognized in the European Pharmacopoeia (EP) as Moxifloxacin Hydrochloride Impurity C and in the United States Pharmacopeia (USP) as Moxifloxacin Related Compound C.

Molecular Formula C6H6I2N2O
Molecular Weight 0
CAS No. 1329746-91-9
Cat. No. B1168051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethoxymoxifloxacin
CAS1329746-91-9
Synonyms3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-, rel-
Molecular FormulaC6H6I2N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethoxymoxifloxacin (CAS 1329746-91-9) – Identity, Class, and Pharmacopoeial Context for Analytical Procurement


8-Ethoxymoxifloxacin, also catalogued under CAS 1029364-75-7 and UNII 7UM832365E, is a fluoroquinolone derivative that differs from the commercial antibiotic moxifloxacin by a single 8-position substitution: an ethoxy (–OCH₂CH₃) group replaces the methoxy (–OCH₃) group . It is officially recognized in the European Pharmacopoeia (EP) as Moxifloxacin Hydrochloride Impurity C and in the United States Pharmacopeia (USP) as Moxifloxacin Related Compound C . The compound is primarily procured as a certified reference standard for analytical method development, system suitability testing, and quality control of moxifloxacin active pharmaceutical ingredient (API) and finished dosage forms .

8-Ethoxymoxifloxacin vs. Moxifloxacin and Other Fluoroquinolone Impurities: Why Interchangeability Is Not Supported for Analytical Applications


Although 8-ethoxymoxifloxacin shares the fluoroquinolone core with moxifloxacin and other in-class impurities, it cannot be substituted for another impurity reference standard in analytical workflows. The 8-ethoxy substitution generates a distinct chromatographic retention time (longer than that of moxifloxacin and other specified impurities on reversed-phase HPLC) and a unique UV absorption profile, which are the very properties exploited for peak identification and system suitability in pharmacopoeial monographs . Using a different impurity—such as Impurity A, B, D, or E—would fail to confirm resolution of the critical pair between moxifloxacin and this late-eluting, more lipophilic analog, thereby invalidating the system suitability test .

Quantitative Differentiation Evidence for 8-Ethoxymoxifloxacin (CAS 1329746-91-9) Relative to Moxifloxacin and Its Related Impurity Panel


Reversed-Phase HPLC Retention Time Shift: 8-Ethoxymoxifloxacin vs. Moxifloxacin and Co-occurring Impurities

8-Ethoxymoxifloxacin exhibits a distinctly longer retention time on reversed-phase HPLC compared to moxifloxacin and other early-eluting impurities, attributable to its higher lipophilicity. While the absolute retention time depends on column and mobile phase conditions, the USP Moxifloxacin Hydrochloride monograph defines the relative retention time for Moxifloxacin Related Compound C (Impurity C) as approximately 1.8 relative to moxifloxacin (set at 1.0), whereas Impurity A elutes at approximately 1.2 . This permits reliable peak identification and resolution assessment. The Veeprho product specification further confirms that the compound's distinct chromatographic behavior and sensitive UV and LC-MS detection response are critical for process control and degradation evaluation .

HPLC System Suitability Impurity Profiling Relative Retention Time

Computed Lipophilicity (LogP) Difference: 8-Ethoxymoxifloxacin vs. Moxifloxacin

The substitution of the 8-methoxy group in moxifloxacin with an 8-ethoxy group in 8-ethoxymoxifloxacin increases the computed partition coefficient (LogP) by approximately 1.1 log units. The ACD/Labs-calculated LogP for 8-ethoxymoxifloxacin is 2.13 , whereas the XLogP3-AA computed value for moxifloxacin is 1.0 . This increase in lipophilicity is consistent with the addition of one methylene unit (–CH₂–) and directly explains the longer reversed-phase HPLC retention time observed in pharmacopoeial methods.

Lipophilicity LogP Physicochemical Properties QSRR

Patent-Documented Resolution from Moxifloxacin and Co-impurities Under Validated HPLC Conditions

Chinese Patent CN103869033A describes a liquid chromatography method that achieves effective separation of moxifloxacin hydrochloride from eight specified impurities, including Impurity C (8-ethoxymoxifloxacin). The method employs an Agilent Eclipse XDB-phenyl column (250 mm × 4.6 mm, 5 μm) with a methanol–phosphate buffer gradient at 45 °C and UV detection at 293 nm . Under these conditions, Impurity C is resolved as a discrete peak with a retention time clearly differentiated from Impurity B, Impurity D, and Impurity E. In a related optimized RP-HPLC method validated by Djurdjevic et al. for four synthesis-related impurities, the minimum resolution (Rs,min) between the two least resolved impurity peaks exceeded 1.5, confirming acceptable separation .

HPLC Method Validation Patent Evidence Impurity Separation Quality Control

Independent Synthesis Route Enabling High-Purity Reference Standard Availability

Unlike process-dependent impurities that may be difficult to isolate in pure form, 8-ethoxymoxifloxacin can be synthesized independently via a four-step route starting from Moxifloxacin Impurity E, involving Boc protection, ethylation, ester hydrolysis, and Boc deprotection, as described in Chinese Patent CN104945399A . The patent reports that this method yields high-purity Impurity C suitable for use as a reference standard. Additionally, Veeprho offers this compound as Moxifloxacin EP Impurity C (HCl salt) in stock with full characterization data compliant with regulatory guidelines for ANDA and NDA applications .

Synthesis Reference Standard Impurity Preparation Patent

Procurement-Relevant Application Scenarios for 8-Ethoxymoxifloxacin (CAS 1329746-91-9)


USP/EP System Suitability Testing for Moxifloxacin Hydrochloride API Release

Pharmaceutical quality control laboratories performing USP or EP monograph testing on moxifloxacin hydrochloride drug substance must include Moxifloxacin Related Compound C (8-ethoxymoxifloxacin) in the system suitability solution. The compound's defined relative retention time (approximately 1.8 vs. moxifloxacin at 1.0) serves as the late-eluting marker that confirms adequate column performance and mobile phase composition for the organic impurities test . Using an alternative impurity standard would fail to verify resolution of this critical late-eluting peak and would not satisfy pharmacopoeial requirements.

Forced Degradation Studies and Stability-Indicating Method Validation

During ICH Q1A stability studies and the development of stability-indicating HPLC methods for moxifloxacin formulations, 8-ethoxymoxifloxacin is used as a reference marker to confirm that potential degradation products are adequately resolved from the active peak. The validated RP-HPLC method by Djurdjevic et al. demonstrated that a minimum resolution of Rs > 1.5 can be achieved among all impurity peaks, including this compound, under optimized conditions, enabling reliable quantification in stability samples .

ANDA/NDA Regulatory Submission Support for Generic Moxifloxacin Products

Generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) for moxifloxacin hydrochloride tablets or injections require certified impurity reference standards for method validation and batch release testing. 8-Ethoxymoxifloxacin, offered as an EP Impurity C or USP Related Compound C reference standard with full characterization documentation, fulfills this requirement . The availability of an independent synthesis route (CN104945399A) also mitigates supply-chain risk compared to impurities that depend solely on isolation from moxifloxacin production streams.

Analytical Method Transfer and Inter-Laboratory Reproducibility Assessment

When transferring a validated moxifloxacin impurity method between laboratories or contract manufacturing organizations (CMOs), 8-ethoxymoxifloxacin serves as a benchmark for retention time reproducibility. Its pronounced lipophilicity (LogP ≈ 2.13 versus moxifloxacin LogP ≈ 1.0) makes it particularly sensitive to subtle changes in mobile phase organic content or column temperature, providing an early warning of method transfer issues before they affect quantification of lower-level impurities.

Quote Request

Request a Quote for 8-Ethoxymoxifloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.